molecular formula C7H14O3 B6147531 2-methoxy-3,3-dimethylbutanoic acid CAS No. 183162-35-8

2-methoxy-3,3-dimethylbutanoic acid

Cat. No.: B6147531
CAS No.: 183162-35-8
M. Wt: 146.2
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Description

Structural Significance and Chirality of α-Methoxy Carboxylic Acids

The presence of a methoxy (B1213986) group at the α-position of a carboxylic acid has profound implications for the molecule's properties and reactivity. This substituent can influence the acidity of the carboxyl group and participate in chelation with metal centers, thereby directing the stereochemical outcome of reactions.

A key feature of 2-methoxy-3,3-dimethylbutanoic acid is its chirality. The α-carbon, bonded to four different groups (a hydrogen, a methoxy group, a carboxyl group, and a neopentyl group), is a stereocenter. This means the compound can exist as two non-superimposable mirror images, or enantiomers. The absolute configuration at this center is crucial in applications such as pharmaceuticals, where often only one enantiomer exhibits the desired biological activity. The synthesis of single enantiomers of such chiral building blocks is a major focus in modern organic chemistry.

Overview of Research Trajectories for Highly Substituted Butanoic Acid Derivatives

Research into highly substituted butanoic acid derivatives is driven by their potential as building blocks in the synthesis of complex natural products and pharmaceutically active compounds. The substitution pattern along the four-carbon chain allows for a high degree of three-dimensional complexity.

For instance, the related compound 2,3-dimethylbutanoic acid is recognized as a chiral building block for synthesizing drugs. Its derivatives have been explored for their potential in treating metabolic disorders. The even more sterically hindered 3,3-dimethylbutanoic acid is used as an intermediate in the synthesis of insecticides, fungicides, and herbicides. The introduction of a methoxy group at the α-position, as in the title compound, adds another layer of functionality and stereochemical complexity, opening avenues for new molecular designs.

Contextualization within Modern Synthetic Challenges

The synthesis of this compound embodies several challenges that are at the forefront of modern synthetic organic chemistry. The presence of a quaternary carbon in the neopentyl group and the adjacent stereocenter creates significant steric hindrance. This bulkiness can impede the approach of reagents, making bond formation at and around the α-carbon difficult.

Developing synthetic methods to overcome such steric hindrance is a significant area of research. Strategies often involve the use of highly reactive reagents, specific catalysts, or unconventional reaction pathways to achieve the desired transformation. The synthesis of sterically hindered amides, for example, often requires specialized coupling agents or reaction conditions. organic-chemistry.org Furthermore, controlling the stereochemistry during the synthesis of such a molecule is a formidable challenge, often requiring the development of novel asymmetric synthetic methodologies.

Properties

CAS No.

183162-35-8

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Methoxy 3,3 Dimethylbutanoic Acid

Carboxylic Acid Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations, serving as a cornerstone for the synthesis of various derivatives.

Esterification: 2-Methoxy-3,3-dimethylbutanoic acid can be converted to its corresponding esters through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Example of Fischer Esterification

Reactant 1 Reactant 2 Catalyst Product Byproduct

Amidation: The formation of amides from this compound typically requires the initial conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. This is because amines are basic and would react with the acidic proton of the carboxylic acid in a non-productive acid-base reaction. Treatment of this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 2-methoxy-3,3-dimethylbutanoyl chloride. This acyl chloride can then readily react with a primary or secondary amine to form the corresponding amide in high yield.

The carbonyl carbon of the carboxylic acid group in this compound is inherently electrophilic. Its reactivity is significantly enhanced by protonation of the carbonyl oxygen under acidic conditions. masterorganicchemistry.com This makes the carboxyl carbon susceptible to attack by a variety of nucleophiles.

Nucleophilic Acyl Substitution: The most common reaction at the carboxyl carbonyl is nucleophilic acyl substitution. As seen in esterification and amidation, nucleophiles like alcohols and amines can attack the carbonyl carbon, leading to the substitution of the -OH group. masterorganicchemistry.comyoutube.com The reaction generally proceeds via a tetrahedral intermediate.

Reduction: The carboxylic acid group can be reduced to a primary alcohol (2-methoxy-3,3-dimethylbutan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the carboxyl carbon.

The carboxyl group itself is not typically reactive towards electrophiles, except for the initial protonation of the carbonyl oxygen. masterorganicchemistry.com

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). byjus.comlearncbse.in For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires harsh conditions.

Heating with Soda-Lime: A classic method involves heating the sodium salt of the carboxylic acid with soda-lime (a mixture of NaOH and CaO), which would produce 2-methoxy-2,3-dimethylpropane. byjus.com

Kolbe Electrolysis: The electrolysis of an aqueous solution of the alkali metal salt of the acid results in decarboxylation and the formation of a dimer at the anode. byjus.com For this compound, this would be expected to yield 2,5-dimethoxy-2,5-dimethylhexane.

Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis offer milder conditions for the decarboxylation of certain carboxylic acids. organic-chemistry.org These methods often involve the conversion of the carboxylic acid to a redox-active ester that can then undergo radical-mediated decarboxylation.

The presence of the α-methoxy group could potentially influence the stability of intermediates formed during certain decarboxylation pathways, although specific studies on this compound are not prevalent.

Reactions Involving the α-Methoxy Group and α-Carbon

The methoxy (B1213986) group and the chiral α-carbon introduce another layer of chemical reactivity and stereochemical complexity to the molecule.

The methoxy group is an ether linkage, which is generally stable and unreactive under many conditions. However, it can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via an Sₙ2 mechanism where the halide ion attacks the methyl carbon, displacing the alcohol. This would transform this compound into 2-hydroxy-3,3-dimethylbutanoic acid and methyl bromide or methyl iodide. In some specialized cases, one-step demethylation and decarboxylation of certain aromatic carboxylic acids have been observed, but this is not a general reaction for aliphatic compounds. researchgate.net

The α-carbon of this compound is a stereocenter. Therefore, any reaction that involves this position must be considered in a stereochemical context. A reaction that favors the formation of one stereoisomer over another is known as stereoselective. masterorganicchemistry.com

While the α-proton is not particularly acidic and deprotonation would be difficult, hypothetical reactions at this center would be influenced by the existing stereochemistry and the sterically demanding tert-butyl group. For instance, if a reaction were to proceed through a planar intermediate at the α-carbon (like an enolate or a radical), the incoming reagent would likely approach from the face opposite to the bulky tert-butyl group, leading to a high degree of stereoselectivity. Reactions that are stereospecific, where different stereoisomers of the starting material lead to different stereoisomers of the product, would depend entirely on the reaction mechanism (e.g., an Sₙ2 reaction at the α-carbon would proceed with inversion of configuration). masterorganicchemistry.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-methoxy-3,3-dimethylbutan-1-ol
2-methoxy-2,3-dimethylpropane
2,5-dimethoxy-2,5-dimethylhexane
2-hydroxy-3,3-dimethylbutanoic acid
Ethanol
Ethyl 2-methoxy-3,3-dimethylbutanoate
Lithium aluminum hydride
Methyl bromide
Methyl iodide
Oxalyl chloride
Soda-lime
Sulfuric acid
Thionyl chloride
Tosic acid

Cleavage and Rearrangement Processes

The structure of this compound features two key functional groups, a carboxylic acid and a methoxy ether, at the α-position. The cleavage of these groups, particularly the methoxy group, is a notable aspect of its reactivity.

The selective cleavage of a methoxy group adjacent to a hydroxyl group can be achieved through a radical hydrogen abstraction reaction. researchgate.net In a similar vein, the methoxy group in this compound can be susceptible to cleavage under specific conditions. For instance, in the presence of strong Lewis acids like aluminum chloride, which can coordinate to both the carbonyl oxygen and the methoxy oxygen, the molecule becomes highly electron-deficient. This activation facilitates a nucleophilic attack, for example, by a chloride ion, on the methyl group of the ether, leading to demethylation. nih.gov

Another potential pathway for cleavage involves the formation of radical intermediates. researchgate.net Under conditions that promote radical formation, an alkoxyl radical could be generated, which then abstracts a hydrogen atom from the nearby methoxy group. This process would transform the methoxy group into an acetal, which can then be hydrolyzed to yield an alcohol. researchgate.net

Rearrangement processes, such as the Fries rearrangement, are typically associated with aryl esters and ketones and involve the migration of an acyl group. nih.gov While a direct Fries-type rearrangement is not applicable to this compound itself, analogous rearrangements could be envisioned in derivatives or during certain reactions. For example, if the carboxylic acid is converted to an ester and subjected to conditions that favor cleavage of the ester bond, the resulting acylium ion could potentially undergo intramolecular reactions, although the steric bulk of the 3,3-dimethylbutanoic moiety would heavily influence the feasibility and outcome of such processes.

Mechanistic Insights into Key Reactions

Kinetic and Thermodynamic Considerations in α-Substituted Acid Reactions

In reactions involving the α-carbon of carboxylic acids, such as deprotonation to form an enolate, the presence of substituents dictates the formation of either the kinetic or thermodynamic product. libretexts.org For this compound, the α-carbon is substituted with both a methoxy group and a bulky tert-butyl group.

Kinetic vs. Thermodynamic Control:

Kinetic Control: Under conditions of kinetic control (e.g., using a sterically hindered strong base like lithium diisopropylamide (LDA) at low temperatures), the deprotonation is irreversible, and the product that is formed fastest predominates. libretexts.org The most accessible α-proton is removed, leading to the formation of the kinetic enolate. In the case of this compound, the presence of the bulky 3,3-dimethylbutyl group would significantly hinder access to the α-proton.

Thermodynamic Control: Under thermodynamic control (e.g., using a smaller, strong base like potassium hydride (KH) at higher temperatures), the deprotonation is reversible. libretexts.org This allows an equilibrium to be established, favoring the most stable intermediate, the thermodynamic enolate. The stability of the enolate is influenced by the substitution pattern, with more substituted alkenes (and by extension, enolates) generally being more stable. libretexts.org

Competition experiments with substituted ligands have shown that kinetic selectivity can favor electron-donating substituents, while thermodynamic selectivity may favor electron-withdrawing groups. acs.org The methoxy group at the α-position can exert both inductive (electron-withdrawing) and resonance (electron-donating) effects, further complicating the reaction landscape.

Table 1: Conditions for Kinetic vs. Thermodynamic Product Formation in α-Substituted Acids

FeatureKinetic ControlThermodynamic Control
Base Sterically hindered (e.g., LDA)Less hindered (e.g., KH, NaH)
Temperature Low (e.g., -78 °C)Higher (e.g., Room Temperature)
Protonation IrreversibleReversible
Major Product Fastest formed productMost stable product
Governing Factor Rate of reactionStability of intermediate

This table is based on general principles of kinetic and thermodynamic control in α-alkylation reactions. libretexts.org

Reaction Mechanisms involving Radical Intermediates

The involvement of radical intermediates provides alternative pathways for the transformation of this compound. Such mechanisms are crucial in various chemical and atmospheric processes. copernicus.org

One significant radical reaction is decarboxylation. While aryl carboxylic acids can be challenging to decarboxylate via photocatalytic methods due to rapid back-electron transfer, metallaphotoredox catalysis can overcome these hurdles. acs.org This approach can generate an open-shell aryl or, in this case, alkyl radical for further functionalization. For this compound, a decarboxylative process would lead to the formation of a radical at the α-position.

Another pathway involves the formation of an alkoxyl radical from the carboxylic acid group. This can lead to intramolecular hydrogen abstraction. Given the proximity of the methoxy group, the alkoxyl radical could abstract a hydrogen atom from the methyl of the ether, initiating a sequence that results in the cleavage of the methoxy group. researchgate.net

Furthermore, reactions in the atmosphere with species like hydroxyl (OH) radicals or chlorine (Cl) atoms can lead to the formation of radical intermediates. For related compounds like 3,3-dimethylbutanal, studies have shown that hydrogen abstraction at the α-position is a key step in their atmospheric degradation. copernicus.org A similar mechanism can be proposed for this compound, where radical attack could occur at the α-hydrogen, leading to a cascade of reactions.

Role of Steric Hindrance from the 3,3-Dimethylbutanoic Moiety

The most defining structural feature of this compound is the 3,3-dimethylbutyl group, which is essentially a tert-butyl group attached to the α-carbon. This group exerts profound steric hindrance, significantly influencing the molecule's reactivity. wikipedia.org

Steric hindrance is the slowing of chemical reactions due to steric bulk. wikipedia.org This effect is particularly pronounced in bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions. nih.gov Any reaction requiring a backside attack at the α-carbon of this compound would be severely impeded. For example, the synthesis of the parent 3,3-dimethylbutanoic acid via a malonic ester synthesis is not feasible because the required alkyl halide, 1-bromo-2,2-dimethylethane (neopentyl bromide), is a tertiary alkyl halide analog that is highly resistant to SN2 reactions due to steric hindrance. vaia.com This principle applies directly to the reactivity of the α-position in this compound.

The steric bulk of the tert-butyl group also affects the conformation of the molecule, influencing which reaction pathways are favored. For example, in elimination reactions, the bulky group can dictate the regioselectivity, favoring the formation of less substituted alkenes (Hofmann elimination) if the base used is also bulky.

Stereochemical Aspects and Absolute Configuration Determination

Enantiomeric Forms and Chiral Puritylab-chemicals.commgcub.ac.innih.gov

2-Methoxy-3,3-dimethylbutanoic acid exists as a pair of enantiomers, the (R)- and (S)-forms, due to the stereogenic center at the second carbon atom. These stereoisomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. However, their interaction with other chiral molecules or polarized light can differ significantly.

The determination of chiral purity, or enantiomeric excess (ee), is crucial in various applications, particularly in the synthesis of complex natural products and pharmaceuticals where one enantiomer may exhibit desired biological activity while the other could be inactive or even detrimental. tcichemicals.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common and highly accurate techniques for ascertaining ee values. nih.gov However, for high-throughput screening of asymmetric catalytic reactions, these methods can be slow. nih.gov

Methods for Chiral Resolution

The separation of a racemic mixture of this compound into its individual enantiomers is a critical process known as chiral resolution. tcichemicals.com This can be achieved through several methods:

Formation of Diastereomeric Salts: A common strategy involves reacting the racemic carboxylic acid with an enantiomerically pure chiral amine to form diastereomeric salts. These salts, having different physical properties such as solubility, can then be separated by fractional crystallization.

Chiral Chromatography: Direct separation of the enantiomers can be accomplished using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govsigmaaldrich.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. sigmaaldrich.com For instance, quinine-based CSPs have been effectively used for the enantiomer separation of similar acidic compounds. nih.gov

Determination of Absolute and Relative Configuration

Establishing the precise three-dimensional arrangement of atoms, or the absolute configuration, at the chiral center is a fundamental aspect of stereochemistry. Various advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, often through the use of chiral derivatizing agents (CDAs).

Mosher's Method is a widely used NMR technique for elucidating the absolute configuration of chiral alcohols and amines. nih.govwikipedia.orgspringernature.comumn.edu It involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govwikipedia.org The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the Mosher's acid moiety. springernature.comyoutube.com By analyzing the differences in these chemical shifts (Δδ = δS - δR) for the protons near the chiral center, the absolute configuration can be deduced. nih.gov A typical Mosher ester analysis involves preparing both the (R)- and (S)-MTPA esters and comparing their ¹H NMR spectra. nih.govspringernature.com

Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide information about the relative stereochemistry of a molecule by identifying protons that are close to each other in space. While not directly determining absolute configuration on its own, the distance constraints obtained from NOESY can be used in conjunction with other data to build a three-dimensional model of the molecule. mdpi.com

Chiral chromatography is not only a method for resolution but also a primary technique for determining the enantiomeric excess (ee) of a chiral compound. nih.gov By separating the enantiomers, the relative peak areas in the chromatogram can be integrated to quantify the proportion of each enantiomer in the mixture. youtube.com Various types of chiral stationary phases are available, including those based on cyclodextrins and chiral polymers, which can effectively separate a wide range of enantiomeric compounds. sigmaaldrich.com The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. nih.gov

Chromatographic MethodChiral Stationary Phase (CSP) TypePrinciple
High-Performance Liquid Chromatography (HPLC) Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives)Enantiomers exhibit different interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral polymer.
Cyclodextrin-basedInclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386). sigmaaldrich.com
Pirkle-type (brush-type)π-π interactions, hydrogen bonding, and steric interactions between the analyte and the CSP.
Gas Chromatography (GC) Chiral cyclodextrin derivativesVolatilized enantiomers show different interactions with the chiral stationary phase coated on the capillary column.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis provides a detailed three-dimensional map of the electron density, revealing the precise arrangement of atoms in the crystal lattice and thus the absolute stereochemistry.

For carboxylic acids like this compound, which may not readily form suitable crystals, it is common practice to prepare a crystalline derivative. This can be achieved by forming a salt or an amide with a heavy atom or a chiral molecule of known absolute configuration. The presence of a heavy atom facilitates the determination of the absolute configuration through the anomalous dispersion effect.

Chiroptical methods measure the differential interaction of a chiral substance with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. mgcub.ac.inwikipedia.org The resulting ORD curve, particularly the sign and position of the Cotton effect (a characteristic peak and trough in the vicinity of an absorption band), can be correlated with the absolute configuration of the molecule by comparison with known compounds or by applying empirical rules. mgcub.ac.inrsc.org

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in A CD spectrum provides information about the stereochemistry of the molecule, and like ORD, the sign of the Cotton effect can be used to assign the absolute configuration. mgcub.ac.innih.govrsc.org CD spectroscopy is particularly useful for studying the stereochemistry of molecules containing chromophores near the stereogenic center.

Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering a window into the chemical environment of individual nuclei.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. In the case of 2-methoxy-3,3-dimethylbutanoic acid, the ¹H NMR spectrum provides distinct signals corresponding to each unique proton environment. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic shielding around the protons. For instance, the protons of the methoxy (B1213986) group (OCH₃) would appear at a different chemical shift than those of the methyl groups (CH₃) attached to the quaternary carbon.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon signal is influenced by its hybridization and the electronegativity of neighboring atoms. For example, the carbonyl carbon of the carboxylic acid group is typically observed at a significantly downfield chemical shift compared to the aliphatic carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Data presented is illustrative and based on general principles of NMR spectroscopy)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-COOH10.0 - 13.0Singlet1H
-OCH₃3.3 - 3.7Singlet3H
-CH(OCH₃)-3.5 - 4.0Singlet1H
-C(CH₃)₃0.9 - 1.2Singlet9H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Data presented is illustrative and based on general principles of NMR spectroscopy)

Carbon Assignment Predicted Chemical Shift (ppm)
-COOH170 - 185
-CH(OCH₃)-80 - 90
-OCH₃55 - 65
-C(CH₃)₃30 - 40
-C(CH₃)₃25 - 35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further refine the structural assignment, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide information about the connectivity between different nuclei within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would not show correlations for the isolated singlet signals but is crucial for more complex structures.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is invaluable for assigning specific proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This experiment is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For example, HMBC would show correlations between the protons of the methoxy group and the C2 carbon, as well as between the protons of the tert-butyl group and the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is instrumental in determining the stereochemistry and conformation of a molecule. For this compound, NOESY could confirm the spatial proximity of the methoxy group protons to the proton on C2.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. By comparing the experimentally determined exact mass with the theoretical masses of possible formulas, the correct elemental composition can be confidently assigned.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. unt.edu This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the methoxy group, the carboxylic acid group, or cleavage of the carbon-carbon bonds, providing further confirmation of its structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. rsc.org These techniques are complementary and provide characteristic signatures for the functional groups present. kurouskilab.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. For this compound, the IR spectrum would exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The C-O stretching vibrations of the ether and carboxylic acid would also be present in the fingerprint region (typically 1000-1300 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For this compound, Raman spectroscopy would also show the characteristic carbonyl stretch and other skeletal vibrations, providing complementary information to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound (Data presented is illustrative and based on general principles of vibrational spectroscopy)

Advanced Chromatographic Methods for Purity and Isomer Separation (e.g., Chiral GC, LC)

The analysis of this compound, particularly for purity assessment and the separation of its enantiomers, necessitates the use of advanced chromatographic techniques. Standard methods may be insufficient for resolving stereoisomers or for detecting trace impurities in complex matrices. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC), often coupled with mass spectrometry (MS), are the principal techniques employed.

Liquid Chromatography (LC) Methods

LC is a versatile tool for the analysis of carboxylic acids. However, the inherent polarity of compounds like this compound can lead to poor retention on common reversed-phase (RP) columns. nih.gov To overcome this, method development often focuses on derivatization or specialized stationary phases.

Derivatization for Reversed-Phase LC: To enhance retention on RP-LC columns and improve detection sensitivity, especially for mass spectrometry, carboxylic acids are often chemically derivatized. nih.gov This involves reacting the carboxylic acid group to form a less polar, more easily ionizable derivative. A comparison of derivatizing agents for carboxylic acids highlights the effectiveness of agents like 3-nitrophenylhydrazine (B1228671) (3-NPH), which has shown high derivatization efficiency for a range of acids. nih.gov

Interactive Table: Comparison of LC Derivatization Agents for Carboxylic Acids

Derivatization Agent Typical Reaction Efficiency Matrix Suitability Notes
3-Nitrophenylhydrazine (3-NPH) Close to 100% High (e.g., animal matrices) Recommended for quantitative analysis due to high and consistent yields. nih.gov

Chiral Liquid Chromatography: Since this compound possesses a chiral center at the C2 position, separating its (R) and (S) enantiomers is critical for stereospecific studies. This is typically achieved through two primary LC strategies:

Direct Separation on Chiral Stationary Phases (CSPs): This is the most elegant method, where the racemic mixture is injected directly onto an HPLC column containing a chiral selector. For structurally similar methoxy-substituted chiral acids, weak anion-exchange type CSPs based on quinine (B1679958) have proven highly effective. nih.gov The separation mechanism relies on a combination of ion-pairing, hydrogen bonding, π-π stacking, and steric interactions between the analyte enantiomers and the chiral selector. nih.gov

Indirect Separation via Chiral Derivatization: In this approach, the racemic acid is first reacted with a chiral derivatizing agent of high enantiomeric purity (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., silica (B1680970) gel). mdpi.com

Interactive Table: Example Conditions for Chiral LC Separation of a Methoxy-Substituted Acid This table is based on a method developed for the structurally related compound 2-methoxy-2-(1-naphthyl)propionic acid and serves as a model. nih.gov

ParameterCondition
Column Quinine-based weak anion-exchange Chiral Stationary Phase (CSP)
Mobile Phase Polar-organic mode; typically a mixture of a polar aprotic solvent (e.g., acetonitrile) and an alcohol (e.g., methanol)
Counter-ion Acetic acid, formic acid, or N-acetylglycine
Detection UV or Mass Spectrometry (MS)
Mechanism Enantioselective ion-pairing and hydrogen bonding interactions

Gas Chromatography (GC) Methods

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful tool for purity analysis due to its high resolving power and sensitivity. nih.gov For carboxylic acids, derivatization is almost always required to increase their volatility and thermal stability, as well as to improve chromatographic peak shape.

Derivatization for GC: The most common derivatization technique for carboxylic acids in GC is silylation, which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. nih.gov This TMS-ester derivative is significantly more volatile and less polar than the parent acid.

Chiral Gas Chromatography: For the separation of the enantiomers of this compound, a GC equipped with a chiral capillary column is used. These columns contain a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers of the (derivatized) analyte.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For analyzing the purity of this compound within highly complex sample matrices, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution compared to single-column GC. mdpi.com In GCxGC, analytes are subjected to two different separation mechanisms in two separate columns. mdpi.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS provides highly detailed chemical fingerprints, enabling the separation and identification of trace-level impurities that may co-elute with the main compound in a one-dimensional separation. nih.gov

Interactive Table: General GC-MS Parameters for Analysis of Derivatized Carboxylic Acids

ParameterCondition
Derivatization Silylation (e.g., with BSTFA or MSTFA) to form TMS-esters
Column Non-polar or mid-polar capillary column (e.g., DB-5MS or equivalent) for general purity analysis. Chiral capillary column (e.g., Chirasil-Val) for enantiomer separation.
Injector Split/Splitless, Temperature: ~250°C
Oven Program Temperature gradient, e.g., starting at 75°C, ramping to 290-300°C. unespadang.ac.id
Carrier Gas Helium
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Computational and Theoretical Studies of 2 Methoxy 3,3 Dimethylbutanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms (the molecular geometry) and the distribution of electrons within the molecule (the electronic structure).

Table 1: Predicted Molecular Geometry Parameters for 2-Methoxy-3,3-dimethylbutanoic Acid (Illustrative)

ParameterPredicted Value (Illustrative)
Bond Lengths (Å)
C=O1.21
C-O (carboxylic)1.35
O-H0.97
C-C (backbone)1.54
C-O (methoxy)1.43
**Bond Angles (°) **
O=C-O124
C-C-O (carboxylic)112
C-O-H107
C-O-C (methoxy)118

These are typical values for similar functional groups and are for illustrative purposes.

Electronic structure analysis would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another crucial output of these calculations. The MEP visualizes the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential, e.g., around the carbonyl oxygen) and blue areas representing electron-deficient regions (positive potential, e.g., around the acidic proton). researchgate.net

Conformational Analysis and Energy Landscapes

The presence of several single bonds in this compound allows for multiple rotational isomers, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A key conformational feature of carboxylic acids is the orientation of the O-H bond relative to the C=O bond, which can be either syn or anti. The syn conformation, where the O-H bond is eclipsed with the C=O bond, is generally more stable due to favorable dipole interactions and is the predominant form found in crystal structures of many carboxylic acids. ic.ac.uk The anti conformation is significantly higher in energy. nih.gov

Rotation around the Cα-C(O)OH bond and the Cα-O(Me) bond will also lead to different conformers. The bulky tert-butyl group is expected to significantly influence the preferred conformations by minimizing steric hindrance. A potential energy surface scan, where the energy is calculated as a function of one or more dihedral angles, would reveal the low-energy conformers and the transition states connecting them.

Table 2: Relative Energies of Key Conformers of a Carboxylic Acid (Illustrative)

ConformerDihedral Angle (HO-C=O)Relative Energy (kcal/mol)
Syn~0°0 (most stable)
Anti~180°4-6

Data based on studies of simple carboxylic acids and is for illustrative purposes. nih.gov

The energy landscape would depict these stable conformers as minima and the transition states as saddle points, providing a comprehensive picture of the molecule's flexibility.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating chemical shifts (δ) of ¹H and ¹³C nuclei. mdpi.com These calculations are typically performed on the optimized geometry of the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH10-12175-180
CH (α-carbon)~3.8~80
OCH₃~3.4~58
C(CH₃)₃-~35
C(CH₃)₃~1.0~26

These are illustrative values based on typical chemical shift ranges for these functional groups.

By comparing the predicted spectrum with an experimental one, one can validate the computed structure and assign the observed signals. Discrepancies between calculated and experimental values can often be explained by solvent effects or the presence of multiple conformers in solution.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can elucidate the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and the transition states that connect them.

For this compound, one could model reactions such as its esterification or its deprotonation. For a reaction like esterification with methanol, calculations would map the potential energy surface as the reactants approach and transform into products. researchgate.net This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a measure of the reaction rate. acs.org The Gibbs free energy of reaction (ΔG) can also be computed to determine the spontaneity of the reaction. researchgate.net

Chirality and Stereoselectivity Modeling

The α-carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-2-methoxy-3,3-dimethylbutanoic acid.

Computational methods can be used to study these enantiomers. While the enantiomers themselves have identical energies, their interaction with other chiral molecules or environments will differ. For instance, if this acid is used in a stereoselective reaction, computational modeling can help predict which enantiomer of the product will be favored. This involves calculating the energies of the diastereomeric transition states leading to the different products. The transition state with the lower energy will correspond to the major product, allowing for the prediction of the enantiomeric excess (ee).

Applications of 2 Methoxy 3,3 Dimethylbutanoic Acid in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

No specific research findings are available to detail the use of 2-methoxy-3,3-dimethylbutanoic acid as a chiral building block in the synthesis of complex molecular architectures.

Integration into Multi-Component Reactions

There are no available studies documenting the integration of this compound into multi-component reactions.

Use in the Synthesis of Specific Chemical Scaffolds (non-medicinal)

Information regarding the application of this compound for synthesizing specific non-medicinal chemical scaffolds is not present in the surveyed literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methoxy-3,3-dimethylbutanoic acid in laboratory settings?

  • Methodological Answer : A typical approach involves methoxylation of a halogenated precursor. For example, analogous to the synthesis of 2-methoxy-3,6-dichlorobenzoic acid (Dicamba), sodium methoxide can displace a halogen atom in a trichloro-substituted precursor under controlled conditions . For branched-chain analogs like this compound, α-hydroxy acid intermediates (e.g., derived from amino acids) may undergo hydroxyl protection (e.g., TBS ether), followed by methoxylation and deprotection . Reaction optimization should consider steric hindrance from the 3,3-dimethyl groups, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance reactivity.

Q. How is the purity and structural integrity of this compound verified in research?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and nuclear magnetic resonance (NMR). For example, 1H^1H-NMR (DMSO-d6_6 ) can confirm methoxy (δ ~3.3–3.5 ppm) and dimethyl groups (δ ~1.0–1.2 ppm), while 13C^{13}C-NMR identifies the carboxylic acid carbon (δ ~170–175 ppm). Mass spectrometry (ESI-MS) provides molecular ion validation (expected [M-H]^- at m/z 175.1 for C7_7H12_{12}O3_3) .

Q. What are the primary research applications of this compound in biochemical studies?

  • Methodological Answer : Structurally related to auxin derivatives (e.g., 2-methoxy-3,6-benzoic acetic acid), it may serve as a precursor for bioactive molecules in plant hormone studies or herbicide development . Its branched-chain structure also mimics intermediates in pantothenate biosynthesis, enabling enzyme inhibition assays (e.g., pantothenate synthetase) when functionalized with adenylate analogs .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of this compound?

  • Methodological Answer : Enantioselective synthesis can utilize chiral auxiliaries or enzymatic resolution. For example, starting from (R)-2-amino-3,3-dimethylbutanoic acid, stereochemical retention during α-hydroxylation (via α-lactone intermediates) ensures chirality. Subsequent methoxylation preserves configuration, as demonstrated in related chiral hydroxy acid syntheses . Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy validates enantiomeric excess (>98%).

Q. How does steric hindrance from the 3,3-dimethyl groups affect reactivity in nucleophilic reactions?

  • Methodological Answer : The 3,3-dimethyl groups impose significant steric hindrance, reducing nucleophilic substitution rates at the α-carbon. Kinetic studies (e.g., using DFT calculations) reveal transition states requiring bulky leaving groups (e.g., triflate) or elevated temperatures (80–100°C) to proceed. Comparative reactivity assays with non-methylated analogs (e.g., 2-methoxybutanoic acid) show a 5–10× rate decrease, necessitating optimized reaction conditions .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model pKa (~3.7), logP (~1.2), and aqueous solubility. Databases like PubChem and Reaxys provide experimental benchmarks for validation . Molecular dynamics simulations (e.g., GROMACS) predict membrane permeability, relevant for drug delivery studies. Machine learning tools (e.g., Chemprop) estimate toxicity profiles, though experimental validation via Ames tests or zebrafish assays is recommended .

Data Contradictions and Stability Considerations

  • Stability in Aqueous Media : Conflicting data exist on hydrolytic stability. While methoxy groups are generally resistant to hydrolysis, acidic conditions (pH < 2) may cleave the methoxy bond, forming 3,3-dimethyl-2-hydroxybutanoic acid. Accelerated stability studies (40°C/75% RH) over 4 weeks are advised .
  • Toxicity Profile : Structural analogs like 2-methoxy-3,6-dichlorobenzoic acid exhibit moderate ecotoxicity (e.g., Daphnia magna LC50_{50} = 5 mg/L), suggesting similar precautions for environmental handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.